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molecular formula C5H9IO3 B1600620 1-Iodoethyl ethyl carbonate CAS No. 80196-04-9

1-Iodoethyl ethyl carbonate

Cat. No. B1600620
M. Wt: 244.03 g/mol
InChI Key: BDHXJIRTSWHBPR-UHFFFAOYSA-N
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Patent
US07772285B2

Procedure details

3.00 g of 1-chloroethyl ethyl carbonate was dissolved in 90 mL of acetonitrile, to which 13.3 g of sodium iodide was added, and this mixture was stirred for 1.5 hours at 60° C. This mixture was cooled to room temperature, followed by concentration thereof under reduced pressure, and then insoluble substances were filtered out thereof by adding diethyl ether to the residue. The resultant filtrate was concentrated under reduced pressure to yield 4.60 g of ethyl 1-iodoethyl carbonate as orange oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:9])([O:6][CH2:7][CH3:8])[O:2][CH:3](Cl)[CH3:4].[I-:10].[Na+]>C(#N)C>[C:1](=[O:9])([O:2][CH:3]([I:10])[CH3:4])[O:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(OC(C)Cl)(OCC)=O
Name
Quantity
13.3 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred for 1.5 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
FILTRATION
Type
FILTRATION
Details
under reduced pressure, and then insoluble substances were filtered out thereof
ADDITION
Type
ADDITION
Details
by adding diethyl ether to the residue
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(OCC)(OC(C)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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